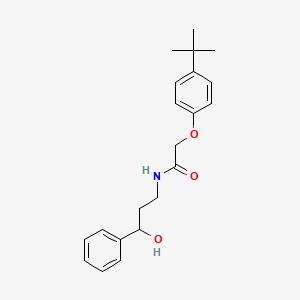

2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide

Description

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-21(2,3)17-9-11-18(12-10-17)25-15-20(24)22-14-13-19(23)16-7-5-4-6-8-16/h4-12,19,23H,13-15H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKFVNLRFUAYBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide typically involves the following steps:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-tert-butylphenol with a suitable halogenating agent, such as bromine or chlorine, to form 4-tert-butylphenyl halide.

Nucleophilic Substitution: The 4-tert-butylphenyl halide is then reacted with sodium phenoxide to form 4-tert-butylphenoxybenzene.

Acetamide Formation: The final step involves the reaction of 4-tert-butylphenoxybenzene with 3-hydroxy-3-phenylpropylamine in the presence of acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The acetamide group can be reduced to form an amine.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

Oxidation: Formation of 2-(4-(tert-butyl)phenoxy)-N-(3-oxo-3-phenylpropyl)acetamide.

Reduction: Formation of 2-(4-(tert-butyl)phenoxy)-N-(3-hydroxy-3-phenylpropyl)amine.

Substitution: Formation of various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

Biological Studies: It can be used as a probe to study biochemical pathways and interactions in cells.

Industrial Applications: The compound can be utilized in the synthesis of other complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, potentially inhibiting or modulating their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Phenoxy Acetamide Derivatives ()

Key Observations :

Pyridazinone Acetamides ()

Pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[...]-acetamide) act as FPR1/FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils . While structurally distinct (pyridazinone core vs. phenoxy), the acetamide linkage is critical for receptor binding. The target compound’s phenoxy group may limit FPR specificity compared to pyridazinone-based ligands.

Benzothiazole Acetamides ()

EU Patent EP3348550A1 describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide derivatives with methoxy/trihalogen substituents . These compounds prioritize heterocyclic cores for stability and bioavailability.

Q & A

Q. Table 1: Common Reagents and Conditions

| Reaction Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Phenoxy linkage | 4-tert-butylphenol, K₂CO₃, acetone, reflux | 70–85% |

| Amide coupling | EDC, HOBt, DMF, RT | 65–75% |

| Purification | Column chromatography (silica gel, EtOAc/hexane) | ≥95% purity |

Basic: Which analytical techniques are critical for confirming structural integrity, and what spectral benchmarks should researchers anticipate?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect signals for tert-butyl protons (δ 1.2–1.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and hydroxypropyl protons (δ 2.5–3.5 ppm).

- ¹³C NMR : Confirm the acetamide carbonyl (δ ~170 ppm) and tert-butyl carbons (δ ~30 ppm) .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ matching the molecular weight (e.g., m/z 397.5 for C₂₁H₂₅NO₃) .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O stretch) .

Q. Table 2: Key Spectral Benchmarks

| Technique | Critical Peaks/Bands | Structural Confirmation |

|---|---|---|

| ¹H NMR | δ 1.3 (s, 9H, tert-butyl) | tert-butylphenoxy group |

| MS | m/z 397.5 [M+H]⁺ | Molecular weight validation |

Basic: What in vitro assays are suitable for preliminary bioactivity evaluation, and how should controls be designed?

Methodological Answer:

- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293). Normalize data to untreated cells and use cisplatin as a cytotoxic reference .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity). Include enzyme-free and substrate-only controls to rule out false positives .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental results for physicochemical properties?

Methodological Answer:

- Revisiting Computational Models :

- Experimental Validation :

- For solubility discrepancies, perform phase solubility analysis in buffered solutions (pH 1.2–7.4) .

Case Study : If predicted logP = 3.5 conflicts with experimental logP = 4.2:

Re-calculate using a larger basis set (e.g., B3LYP/6-311+G(d,p)).

Verify purity (>95%) via HPLC to exclude impurities affecting hydrophobicity .

Advanced: What strategies optimize the pharmacokinetic profile while retaining pharmacodynamic activity?

Methodological Answer:

- Structural Modifications :

- Introduce hydrophilic groups (e.g., -SO₃H) to enhance solubility without disrupting target binding .

- Use prodrug approaches (e.g., esterification of the hydroxyl group) to improve bioavailability .

- In Silico ADMET Screening :

Q. Table 3: Pharmacokinetic Optimization Workflow

| Step | Method | Goal |

|---|---|---|

| 1. Solubility | Amorphous solid dispersion | Increase aqueous solubility |

| 2. Metabolic stability | Microsomal incubation (human liver microsomes) | Identify major metabolites |

| 3. Permeability | Caco-2 cell monolayer assay | Assess intestinal absorption |

Advanced: How should contradictory data from cytotoxicity vs. therapeutic efficacy assays be analyzed?

Methodological Answer:

- Dose-Response Reconciliation :

- Plot IC₅₀ (cytotoxicity) vs. EC₅₀ (efficacy) to identify a therapeutic window. A ratio >10 indicates selectivity .

- Mechanistic Studies :

- Use RNA sequencing to compare gene expression profiles in treated vs. untreated cells. Overlap with disease pathways validates target engagement .

- Statistical Validation :

Q. Example Workflow :

Re-test cytotoxicity in primary cells (e.g., hepatocytes) to rule out cell line-specific effects.

Validate efficacy in 3D tumor spheroids to mimic in vivo conditions .

Advanced: What experimental designs minimize trial-and-error approaches in reaction optimization?

Methodological Answer:

- Design of Experiments (DoE) :

- High-Throughput Screening :

Q. Table 4: DoE Parameters for Amidation Optimization

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 25°C | 80°C |

| Catalyst (mol%) | 5% | 15% |

| Solvent | DMF | THF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.